molecular formula C10H11BrN2O B8131122 5-Bromo-N-cyclopropyl-4-methylpicolinamide

5-Bromo-N-cyclopropyl-4-methylpicolinamide

Cat. No.: B8131122
M. Wt: 255.11 g/mol
InChI Key: YAHIFWIPXYNECK-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-4-methylpicolinamide: is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a picolinamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-4-methylpicolinamide typically involves the bromination of a precursor picolinamide compound followed by the introduction of the cyclopropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-N-cyclopropyl-4-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its bromine atom serves as a useful tag for tracking and imaging studies .

Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-4-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-cyclopropyl-4-methylpicolinamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-4-9(12-5-8(6)11)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIFWIPXYNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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